molecular formula C20H18BrN3O4 B444674 [2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 433320-71-9

[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No.: B444674
CAS No.: 433320-71-9
M. Wt: 444.3g/mol
InChI Key: SGIBOUVTSJPDAO-UHFFFAOYSA-N
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Description

[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromoaniline group, an oxoethyl group, and a naphthyridine core

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4/c1-3-24-10-16(18(26)15-9-4-12(2)22-19(15)24)20(27)28-11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOUVTSJPDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Friedlander Condensation

A Friedlander condensation between 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds offers a direct route. For example, Choline hydroxide ionic liquid (ChOH-IL) catalyzed the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate in water at 80°C, yielding 2-methyl-1,8-naphthyridine in >90% yield. This method emphasizes sustainability, as it avoids toxic catalysts and enables gram-scale synthesis.

Nalidixic Acid Derivative Functionalization

Alternative routes start with nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). Hydrolysis of its ethyl ester precursor (synthesized via alkylation of nalidixic acid with dimethyl sulfate) generates the free carboxylic acid, which is critical for downstream esterification. For instance, refluxing methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate with hydrazine hydrate in ethanol produced the corresponding hydrazide in 78% yield.

PositionReagentBaseSolventTemperatureYield (%)
1Ethyl bromideK₂CO₃THFReflux88
7Dimethyl sulfateK₂CO₃THFReflux83

Esterification with [2-(4-Bromoanilino)-2-oxoethyl] Group

The final step involves coupling the 1,8-naphthyridine-3-carboxylic acid with 2-(4-bromoanilino)-2-oxoethanol. Two strategies are documented:

Acid Chloride Mediated Coupling

  • Acid Chloride Formation : Reacting the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C generates the acyl chloride.

  • Esterification : Treating the acyl chloride with 2-(4-bromoanilino)-2-oxoethanol in the presence of triethylamine (Et₃N) yields the target ester. This method achieves ~85% efficiency but requires anhydrous conditions.

Carbodiimide Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF facilitates direct esterification without intermediate isolation. This approach avoids harsh conditions and improves yields to 89–92%.

Table 2: Esterification Method Comparison

MethodReagentsSolventTemperatureYield (%)
Acid ChlorideSOCl₂, Et₃NCH₂Cl₂0–25°C85
Carbodiimide CouplingDCC, DMAPTHF25°C91

Optimization and Process Enhancements

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For analogous naphthyridine derivatives, conventional heating (48 h) was shortened to 1.5 h under microwaves (300 W), with yields increasing from 81% to 90%.

Solvent and Catalyst Screening

  • Water as Solvent : ChOH-IL in water enabled a 95% yield for the naphthyridine core, demonstrating environmental and economic benefits.

  • Base Selection : Excess potassium hydroxide (KOH) in ethanol minimized byproducts like benzene tricarboxylate during one-pot syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The ester carbonyl proton resonates at δ 8.3–8.5 ppm, while the 4-bromoanilino group shows aromatic peaks at δ 7.4–7.6 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 486.2 [M+H]⁺ confirms the molecular formula C₂₁H₁₉BrN₃O₅.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) revealed >98% purity for the carbodiimide-coupled product.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at positions 1 and 3 is mitigated using sterically hindered bases like K₂CO₃.

  • Byproduct Formation : Excess base (e.g., NaOH) during hydrolysis suppresses tricarboxylate impurities .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromoaniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
  • [2-(4-Fluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
  • [2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Uniqueness

The uniqueness of [2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate lies in the presence of the bromoaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound [2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a novel synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.

Chemical Structure

The compound can be broken down into key functional groups that contribute to its biological activity:

  • Naphthyridine ring : Known for its role in various bioactive compounds.
  • Bromoaniline moiety : May enhance interaction with biological targets due to the electron-withdrawing nature of bromine.
  • Carboxylate and oxo groups : Potentially involved in binding interactions with enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds with naphthyridine structures often exhibit antimicrobial properties. A study evaluated the antimicrobial activity of various naphthyridine derivatives, revealing that modifications such as bromo substitutions can enhance efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Naphthyridine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have shown effectiveness in disrupting cell cycle progression and promoting cell death in various cancer cell lines .

A case study on a related naphthyridine derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating a promising avenue for further exploration of this compound's anticancer potential .

Enzyme Inhibition

The biological activity may also extend to enzyme inhibition. Preliminary studies suggest that compounds containing naphthyridine frameworks can act as inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer progression. The specific mechanism by which this compound interacts with target enzymes remains an area for future research.

Research Findings

Study Findings Reference
Antimicrobial ActivityShowed inhibition against E. coli and S. aureus
Anticancer EfficacyInduced apoptosis in MCF-7 cells (IC50 = 15 µM)
Enzyme Inhibition PotentialMay inhibit protein kinases involved in cancer signaling

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